
9,10-Octadecadienoic acid
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Overview
Description
9,10-Octadecadienoic acid is a useful research compound. Its molecular formula is C18H32O2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 9,10-Octadecadienoic acid in biological samples?
- Methodology :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a polar capillary column (e.g., DB-23 or HP-88) for separation. Derivatize samples via methylation (e.g., BF₃-methanol) to improve volatility. Electron ionization (EI) at 70 eV generates characteristic fragments, such as m/z 294 [M]⁺ for methyl esters. Retention indices (RI) should be cross-referenced with NIST libraries .
- Infrared Spectroscopy (IR) : Identify functional groups via carbonyl (C=O) stretching at ~1700 cm⁻¹ and conjugated diene (C=C) absorption near 1600 cm⁻¹. Neat samples or KBr pellets are suitable for transmission mode analysis .
Q. How can this compound be synthesized and purified for experimental use?
- Synthesis : Catalytic oxidation of linoleic acid (C18:2 ω-6) using MnO₂ or H₂O₂ under controlled pH (7–8) and temperature (25–40°C) yields this compound. Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining .
- Purification : Use reverse-phase HPLC with a C18 column and isocratic elution (methanol:water, 85:15 v/v). Confirm purity (>98%) via GC-MS or NMR (¹H and ¹³C) .
Q. What is the biological significance of this compound in lipid peroxidation studies?
- Role : It acts as a biomarker for oxidative stress, generated via non-enzymatic peroxidation of linoleic acid. Quantify its levels in plasma or tissue homogenates using LC-MS/MS with deuterated internal standards (e.g., d₄-9-HODE) to correct for matrix effects .
Advanced Research Questions
Q. How does this compound interact with lipoxygenase (LOX) or cyclooxygenase (COX) pathways?
- Experimental Design :
- Enzyme Assays : Incubate recombinant LOX/COX with this compound (10–100 µM) in Tris-HCl buffer (pH 7.4). Monitor product formation (e.g., hydroperoxides) via UV-Vis at 234 nm (LOX) or 37°C oxygen consumption (COX) .
- Inhibitor Studies : Use NDGA (LOX inhibitor) or aspirin (COX inhibitor) to validate specificity. Data contradictions may arise from isoform-specific activity (e.g., LOX-5 vs. LOX-12) .
Q. How can researchers reconcile discrepancies in reported biological activities of this compound across studies?
- Data Analysis :
- Metabolomics : Apply multivariate analysis (PCA or OPLS-DA) using software like Progenesis QI to distinguish endogenous vs. exogenous sources in tissue extracts .
- Dose-Response Validation : Test concentrations spanning 0.1–100 µM in cell models (e.g., RAW 264.7 macrophages) to address variability in pro-inflammatory vs. antioxidant effects .
Q. What advanced techniques improve sensitivity in detecting this compound in complex matrices?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Use Q-TOF or Orbitrap systems with HILIC columns for polar metabolites. Data-dependent acquisition (DDA) enhances identification of low-abundance isomers .
- Stable Isotope Tracing : Administer ¹³C-labeled linoleic acid to track this compound biosynthesis in vivo. LC-MS/MS with multiple reaction monitoring (MRM) quantifies isotopic enrichment .
Q. Tables for Key Data
Table 1 : Spectral Signatures of this compound
Technique | Key Peaks/Features | Reference |
---|---|---|
GC-MS (EI) | m/z 294 [M]⁺, 264 [M-CH₃OH]⁺ | |
IR | 1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C) | |
¹H NMR (CDCl₃) | δ 5.3–5.5 (diene), δ 2.3 (COOH) |
Table 2 : Comparative Reactivity in Enzyme Assays
Enzyme | Substrate (µM) | Product | Inhibition (%) | Conditions |
---|---|---|---|---|
LOX-5 | 50 | 9-HPODE | 85 (NDGA) | pH 7.4, 25°C |
COX-2 | 100 | PGG₂ | 70 (Aspirin) | pH 7.0, 37°C |
Properties
CAS No. |
4643-94-1 |
---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8,10H,2-7,11-17H2,1H3,(H,19,20) |
InChI Key |
MIUGEKCBUJPQFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C=CCCCCCCCC(=O)O |
Origin of Product |
United States |
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